2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a pentanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require an inert atmosphere, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for developing pharmaceuticals with specific biological activities.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact mechanism can vary depending on the application and the target molecule .
Comparison with Similar Compounds
Isoxazole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Triazinoindole Derivatives: These compounds also contain a fused heterocyclic system and exhibit significant biological activity.
Uniqueness: 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a pentanedinitrile moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)12-6-7-13(19)18(17-12)10-11(9-16)5-4-8-15/h6-7,11H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSETXBKXLJCYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC(CCC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.